molecular formula C13H17N3 B3008109 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline CAS No. 959583-84-7

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline

Cat. No.: B3008109
CAS No.: 959583-84-7
M. Wt: 215.3
InChI Key: BOBCYKUSNGRRRP-UHFFFAOYSA-N
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Description

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a pyrazole-based aniline derivative characterized by a 1,3,5-trimethyl-substituted pyrazole ring linked to an aniline moiety via a methylene bridge. Its synthesis typically involves alkylation or condensation reactions, with modifications to the pyrazole substituents enabling tuning of steric and electronic properties .

Properties

IUPAC Name

4-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-13(10(2)16(3)15-9)8-11-4-6-12(14)7-5-11/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBCYKUSNGRRRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline typically involves the condensation of 1,3,5-trimethylpyrazole with benzylamine under specific reaction conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, which facilitates the reduction of the intermediate compound to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Scientific Research Applications

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline

  • Structure : Differs by having 3,5-dimethyl substituents on the pyrazole instead of 1,3,5-trimethyl.
  • However, this may decrease solubility in organic solvents compared to the trimethyl analogue .
  • Physical Properties: Molecular weight = 201.27 g/mol; monoisotopic mass = 201.1266 .

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

  • Structure : Features three 4-methylpyrazole arms attached to the central methylene carbon.
  • Synthesis : Rapid synthesis (<1 hour) compared to traditional Tp ligands requiring prolonged heating .
  • Polymorphism : Exhibits two polymorphs (I and II) with distinct N–H···N interactions (dimers vs. chains), influencing crystal packing and solubility .

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline Dihydrochloride

  • Structure : Protonated aniline group (dihydrochloride salt).
  • Applications : Enhanced water solubility due to salt formation, making it preferable for biological assays .

Analogues with Non-Pyrazole Functional Groups

4-((Pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA)

  • Structure : Replaces pyrazole with a pyrrolidine-sulfonyl group .
  • Crystal Packing : Forms 2D layers via N–H···O hydrogen bonds and weak C–H···π interactions, contrasting with the N–H···N networks in pyrazole-based compounds .
  • Planarity : Dihedral angle = 26.70° between pyrrolidine and benzene rings, reducing steric strain compared to bulkier pyrazole derivatives .

4-(Trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline

  • Structure : Introduces a trifluoromethyl group on the aniline ring.

Comparative Data Tables

Table 1: Key Physical and Spectroscopic Properties

Compound Molecular Weight (g/mol) ¹³C-NMR (δ, ppm) IR (cm⁻¹) Notable Features
4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline 201.27 Not reported Not reported High solubility due to methyl groups
4-(Tris(4-methylpyrazol)methyl)aniline 414.45 148.1, 141.9, 130.6 3448 (N–H), 1626 (C=N) Polymorphism; rapid synthesis
PSMA 254.33 Not reported Not reported Planar structure; N–H···O bonds

Table 2: Substituent Effects on Solubility and Reactivity

Compound Substituent Solubility Reactivity/Applications
This compound 1,3,5-Trimethylpyrazole High in organics Ligand in catalysis; drug design
4-[(3,5-Dimethylpyrazol-4-yl)methyl]aniline 3,5-Dimethylpyrazole Moderate Reduced steric hindrance for metal binding
4-(Trifluoromethyl)-N-[...]aniline –CF₃ on aniline Low (hydrophobic) Enhanced electronic modulation

Biological Activity

4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure

The compound features a trimethylpyrazole moiety linked to an aniline structure, which is significant for its biological activity. The general formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where the precise values for xx, yy, and zz depend on the specific substitutions on the aniline and pyrazole rings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The pyrazole can be methylated at the 1, 3, and 5 positions to yield the trimethyl derivative.
  • Coupling with Aniline : The final step involves the reaction of the pyrazole derivative with an aniline compound to form the target molecule.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains. A comparative study of related compounds is summarized in Table 1.

Compound NameStructure FeaturesBiological Activity
1-(Cyclopropylmethyl)-3-methylpyrazoleCyclopropylmethyl groupAntimicrobial
4-(Cyclopropylmethyl)-1H-pyrazoleCyclopropylmethyl group at position 4Anti-inflammatory
3-(Trimethylpyrazol)anilineTrimethylpyrazole linked to an aniline structureNeurological effects

Anticancer Activity

The compound's potential as an anticancer agent is also notable. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, NMS-P715, a pyrazolo-quinazoline derivative, has demonstrated effectiveness against multiple cancer types with IC50 values in the nanomolar range .

Study on Anticancer Properties

In a recent study published in Cancer Research, researchers investigated the effects of pyrazolo derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation .

Research on Antimicrobial Effects

Another study focused on the antimicrobial properties of related pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds disrupt bacterial cell membranes, leading to cell death .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound could bind to receptors influencing cellular signaling pathways related to growth and apoptosis.

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